3-Oxo-2-p-tolyl-2,3-dihydro-1H-isoindole-4-carboxylic acid
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Overview
Description
3-Oxo-2-p-tolyl-2,3-dihydro-1H-isoindole-4-carboxylic acid is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2-p-tolyl-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Another method is the Biltz synthesis, which uses o-aminobenzonitriles and ketones in the presence of a strong base.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-2-p-tolyl-2,3-dihydro-1H-isoindole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions may involve halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of halogenated derivatives and esters.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, have been studied for their biological activities, such as antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism by which 3-Oxo-2-p-tolyl-2,3-dihydro-1H-isoindole-4-carboxylic acid exerts its effects is still under investigation. it is believed to interact with molecular targets such as enzymes and receptors involved in cellular signaling pathways. The compound may inhibit specific enzymes or modulate receptor activity, leading to its biological effects.
Comparison with Similar Compounds
1,3-Dioxo-2-p-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid
1,3-Dioxo-2-m-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid
Uniqueness: 3-Oxo-2-p-tolyl-2,3-dihydro-1H-isoindole-4-carboxylic acid is unique due to its specific structural features, such as the presence of the oxo group at the 3-position and the p-tolyl group at the 2-position. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other indole derivatives.
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Properties
IUPAC Name |
2-(4-methylphenyl)-3-oxo-1H-isoindole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-10-5-7-12(8-6-10)17-9-11-3-2-4-13(16(19)20)14(11)15(17)18/h2-8H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSXYSUXWSJPIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3=C(C2=O)C(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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